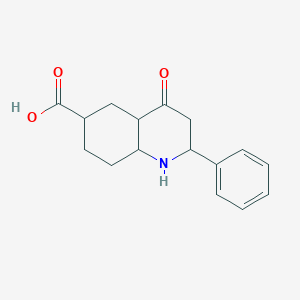
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- is a heterocyclic compound belonging to the quinolone family. This compound is characterized by a quinoline core structure with a carboxylic acid group at the 6-position, a phenyl group at the 2-position, and a keto group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps. One common method involves the reaction of 2-phenyl-1,3-diketone with aniline in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring system. The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Wirkmechanismus
The mechanism of action of 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase, an enzyme critical for DNA replication. This inhibition prevents the bacteria from replicating their DNA, leading to cell death . In anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Known for its antibacterial properties.
6-Methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Used in the synthesis of various pharmaceuticals.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of ciprofloxacin.
Uniqueness
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2-position and the carboxylic acid group at the 6-position differentiates it from other quinoline derivatives, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C16H19NO3 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
4-oxo-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H19NO3/c18-15-9-14(10-4-2-1-3-5-10)17-13-7-6-11(16(19)20)8-12(13)15/h1-5,11-14,17H,6-9H2,(H,19,20) |
InChI-Schlüssel |
QKGROJUWNKXOIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1C(=O)O)C(=O)CC(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


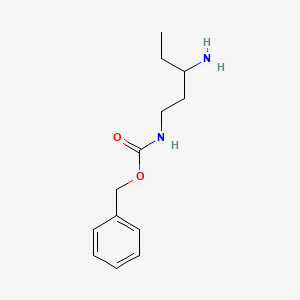
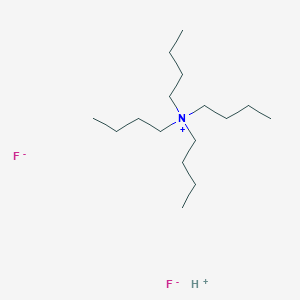
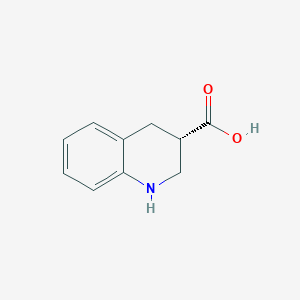
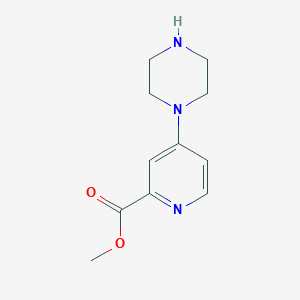

![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
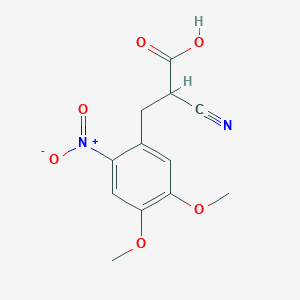
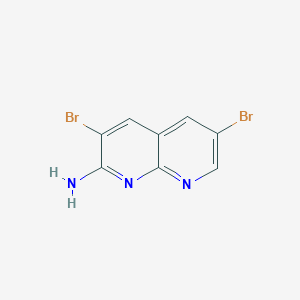
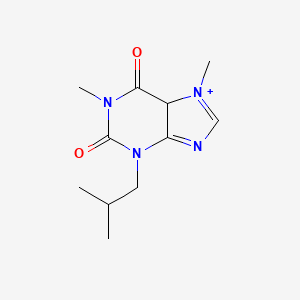
![(E,4E)-2,3-dichloro-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]but-2-enoic acid](/img/structure/B15131614.png)
![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate](/img/structure/B15131616.png)
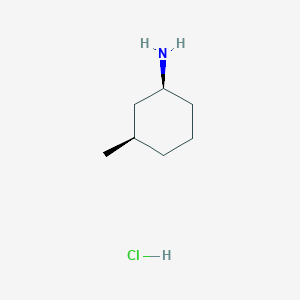
![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B15131621.png)
![4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B15131627.png)
